molecular formula C8H6BrNO2 B1267448 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 70672-82-1

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B1267448
CAS No.: 70672-82-1
M. Wt: 228.04 g/mol
InChI Key: HJZKNNJZQLCFEI-UHFFFAOYSA-N
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Description

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 355408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKNNJZQLCFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320169
Record name 5-bromo-3-methyl-3H-benzooxazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70672-82-1
Record name NSC355408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Introduction: The Benzoxazolone Core in Modern Chemistry

This compound is a heterocyclic compound built upon the benzoxazolone scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science.[1] The benzoxazolone core is present in numerous biologically active molecules, and the strategic placement of substituents allows for the fine-tuning of chemical and physical properties.[1] In this specific molecule, the presence of a bromine atom at the 5-position and a methyl group at the 3-position (on the nitrogen atom) provides two key points of modulation. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[2] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and applications, intended for professionals in drug development and chemical research.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data provides a baseline for its handling, characterization, and use in experimental design.

PropertyValueSource(s)
CAS Number 70672-82-1[3][4][5][6]
Molecular Formula C₈H₆BrNO₂[3][4][5][6]
Molecular Weight 228.04 g/mol [3][4][6]
Physical Form Solid[3]
Typical Purity ≥98%[3]
SMILES Code O=C1OC2=CC=C(Br)C=C2N1C[4]
InChI Key HJZKNNJZQLCFEI-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its preparation can be logically inferred from established methods for synthesizing benzoxazolone derivatives.[1] A highly plausible route involves a Hofmann-type rearrangement of a substituted salicylamide, followed by intramolecular cyclization.[1]

The causality behind this choice of pathway lies in its efficiency and the availability of starting materials. The Hofmann rearrangement is a classic and reliable method for converting amides to amines (via an isocyanate intermediate), and in this intramolecular context, it provides a direct route to the cyclic carbamate structure of the benzoxazolone core.

Plausible Synthetic Protocol
  • N-Methylation: Start with commercially available 2-hydroxy-5-bromobenzamide. The phenolic hydroxyl group is protected, followed by methylation of the amide nitrogen using a suitable methylating agent (e.g., methyl iodide) and a base. Subsequent deprotection yields N-methyl-2-hydroxy-5-bromobenzamide.

  • Hofmann Rearrangement & Cyclization: The resulting N-methyl salicylamide is treated with an oxidizing agent, such as iodobenzene diacetate in the presence of methanolic potassium hydroxide.[1] This initiates a Hofmann-type rearrangement. The amide is converted to an isocyanate intermediate.

  • Intramolecular Cyclization: The highly reactive isocyanate is immediately trapped by the adjacent phenolic hydroxyl group, leading to a rapid intramolecular cyclization to form the stable this compound ring system.

  • Work-up and Purification: The reaction mixture is neutralized and the product is extracted using an organic solvent. Purification is achieved via standard techniques such as recrystallization or column chromatography on silica gel to yield the final product.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification cluster_final Final Product A 2-Hydroxy-5-bromobenzamide B 1. Protection of Phenol 2. N-Methylation (e.g., CH3I, Base) 3. Deprotection A->B Precursor Modification C Hofmann Rearrangement (e.g., I(OAc)2, KOH/MeOH) B->C Intermediate Formation D Intramolecular Cyclization (Isocyanate Trapping) C->D Ring Formation E Work-up & Extraction D->E F Column Chromatography or Recrystallization E->F G This compound F->G Isolation

Caption: Plausible synthetic workflow for this compound.

Spectroscopic and Reactivity Profile

Expected Spectroscopic Data

While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure and data from analogous compounds.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl protons, likely in the δ 3.0-3.5 ppm range. The aromatic region (δ 7.0-8.0 ppm) would display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their ortho, meta, and para relationships.

  • ¹³C NMR: The carbon spectrum would feature a characteristic signal for the carbonyl carbon (C=O) of the oxazolone ring, typically above δ 150 ppm. Signals for the N-methyl carbon and the six aromatic carbons would also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1780-1820 cm⁻¹. This is a hallmark feature of the benzoxazolone ring system.[7]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the C-Br bond. The bromine atom serves as an excellent leaving group, making this position a prime site for modification via transition metal-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: The molecule is an ideal substrate for reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols). These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for generating diverse libraries of chemical analogs.[2] The incorporation of a bromine atom enhances the reactivity of the compound in these transformations.[8]

  • Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a dry environment at refrigerated temperatures (2-8°C).[4][6]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for the synthesis of biologically active compounds.[6] The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of therapeutic applications.

  • Scaffold for Inhibitor Design: Derivatives of the closely related 3-methylbenzo[d]isoxazole scaffold have been identified as potent and selective inhibitors of the CBP/p300 bromodomains, which are critical regulators of gene expression and are implicated in diseases like acute myeloid leukemia.[2][9] The 5-bromo position is the key anchor point for introducing different chemical groups to explore the structure-activity relationship (SAR) and optimize binding to the biological target.

  • Anticancer and Antidiabetic Potential: The broader class of brominated heterocyclic compounds has been investigated for various therapeutic targets. For instance, brominated thiazolidinedione derivatives have been developed as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes.[10] The this compound core provides a rigid and synthetically accessible platform for designing novel inhibitors against similar enzyme targets.

G cluster_reactions Palladium-Catalyzed Cross-Coupling A 5-bromo-3-methyl- benzo[d]oxazol-2(3H)-one (Core Scaffold) B Suzuki-Miyaura (R-B(OH)2) A->B C Buchwald-Hartwig (R-NH2) A->C D Sonogashira (R-C≡CH) A->D E Diverse Library of 5-Substituted Analogs B->E C->E D->E F High-Throughput Screening & SAR Studies E->F G Lead Compound for Drug Development F->G

Caption: Role as a scaffold in discovery chemistry via cross-coupling reactions.

Safety and Handling

Based on available data, this compound is associated with the following hazards and requires appropriate handling procedures.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: Researchers should adhere to standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat). Specific handling precautions include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

This compound is a valuable heterocyclic building block with well-defined physicochemical properties. Its key attribute is the synthetically versatile bromine atom, which allows for extensive chemical modification through modern cross-coupling techniques. This feature makes it a powerful tool for medicinal chemists aiming to generate libraries of novel compounds for drug discovery programs, particularly in the fields of oncology and metabolic diseases. Proper handling and storage are essential to ensure its stability and the safety of researchers.

References

  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • MDPI. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one.
  • CymitQuimica. This compound.
  • BLDpharm. 70672-82-1|this compound.
  • Boron Molecular. This compound.
  • PubChem. 2(3H)-Benzoxazolone.
  • ChemScene. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
  • Chem-Impex. 5-Bromobenzo[d]oxazol-2-tiol.
  • Organic Chemistry Portal. Benzoxazolone synthesis.
  • PubMed Central. Benzo[1,2-d:4,5-d′]bis([3][7][11]thiadiazole) and Its Bromo Derivatives. Available from:

  • PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties.
  • Benchchem. Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
  • BLDpharm. 5790-90-9|5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
  • PubMed. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.
  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl).
  • MySkinRecipes. This compound.
  • BLDpharm. 501689-39-0|5-Bromo-3-ethylbenzo[d]oxazol-2(3H)-one.
  • Chem-Impex. 5-Bromobenzo[d]oxazole-2-thiol.

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An In-depth Technical Guide to 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 70672-82-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, a key heterocyclic building block with significant relevance in contemporary pharmaceutical synthesis. While dedicated literature on this specific compound is sparse, its crucial role as an intermediate in the synthesis of the investigational drug Brensocatib necessitates a thorough understanding of its properties, synthesis, and reactivity. This document, therefore, synthesizes information from analogous structures and related synthetic methodologies to provide a holistic and practical resource for researchers in the field.

Introduction to the Benzoxazolone Scaffold and this compound

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, prized for its versatile physicochemical properties and broad spectrum of biological activities.[1] This heterocyclic system, characterized by a fused benzene and oxazolone ring, is present in a variety of pharmacologically active agents, including anticancer, analgesic, anti-inflammatory, and neuroprotective compounds.[1][2] The structural rigidity of the benzoxazolone core, combined with the potential for substitution on both the aromatic ring and the nitrogen atom, allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1]

This compound is a synthetic derivative of this important scaffold. Its primary significance lies in its role as a key intermediate in the synthesis of Brensocatib, a novel, orally administered, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[3][4] DPP-1 is a critical enzyme in the activation of neutrophil serine proteases (NSPs), which are implicated in the inflammatory cascade of various chronic respiratory diseases.[5] By serving as a precursor to a key structural motif in Brensocatib, this compound is integral to the development of this promising therapeutic agent.

This guide will provide a detailed exploration of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of Brensocatib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 70672-82-1[4]
Molecular Formula C₈H₆BrNO₂[4]
Molecular Weight 228.04 g/mol [4]
Appearance Solid (predicted)[4]
Purity (Typical) ≥98%[4]
InChI Key HJZKNNJZQLCFEI-UHFFFAOYSA-N[4]

Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation 2-amino-4-bromophenol 2-Amino-4-bromophenol 5-bromobenzo_d_oxazol 5-bromobenzo[d]oxazol-2(3H)-one 2-amino-4-bromophenol->5-bromobenzo_d_oxazol Base Phosgene_equivalent Phosgene Equivalent (e.g., CDI, Triphosgene) Phosgene_equivalent->5-bromobenzo_d_oxazol 5-bromobenzo_d_oxazol_2 5-bromobenzo[d]oxazol-2(3H)-one Target_Molecule This compound 5-bromobenzo_d_oxazol_2->Target_Molecule Base (e.g., K2CO3) Methyl_iodide Methyl Iodide (CH3I) Methyl_iodide->Target_Molecule

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-bromobenzo[d]oxazol-2(3H)-one

The initial step involves the cyclization of 2-amino-4-bromophenol to form the benzoxazolone ring. This is typically achieved by reacting the aminophenol with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. These reagents are safer alternatives to the highly toxic phosgene gas. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, leading to the cyclized product.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Addition of Cyclizing Agent: To the stirred solution, add a phosgene equivalent such as carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 5-bromobenzo[d]oxazol-2(3H)-one.

Step 2: N-Methylation of 5-bromobenzo[d]oxazol-2(3H)-one

The second step is the N-methylation of the benzoxazolone intermediate. This is a standard N-alkylation reaction where the acidic N-H proton of the benzoxazolone is deprotonated by a base, and the resulting anion acts as a nucleophile, attacking the methylating agent. Methyl iodide is a common and effective methylating agent for this transformation.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromobenzo[d]oxazol-2(3H)-one (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) (1.5 eq.) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

As of the time of this writing, experimentally obtained spectroscopic data for this compound is not publicly available. The following data is predicted based on the known spectral properties of analogous benzoxazolone derivatives and general principles of spectroscopic interpretation.

TechniquePredicted Data
¹H NMR Aromatic protons are expected in the range of δ 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the N-methyl group is anticipated around δ 3.4 ppm.
¹³C NMR Aromatic carbons are expected in the δ 110-145 ppm region. The carbonyl carbon of the oxazolone ring is predicted to appear significantly downfield, around δ 154 ppm. The N-methyl carbon should appear at approximately δ 28 ppm.
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate is expected around 1770-1750 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Applications in Drug Development

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Brensocatib.[3][4] The bromine atom at the 5-position of the benzoxazolone ring serves as a versatile synthetic handle for the introduction of further molecular complexity, most notably through palladium-catalyzed cross-coupling reactions.

Role in the Synthesis of Brensocatib

In the synthesis of Brensocatib, this compound is believed to undergo a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In this specific context, the bromine atom of this compound is replaced by a larger, functionalized aryl group, which constitutes a significant portion of the final Brensocatib molecule.

Suzuki_Coupling Bromo_Compound This compound Brensocatib_Core Brensocatib Core Structure Bromo_Compound->Brensocatib_Core Pd Catalyst, Base Boronic_Acid Arylboronic Acid Derivative Boronic_Acid->Brensocatib_Core

Figure 2: The role of this compound in a Suzuki coupling reaction.

This strategic use of a palladium-catalyzed cross-coupling reaction highlights the importance of having a halogenated intermediate like this compound, which can be reliably and efficiently coupled to form more complex molecular architectures.

General Reactivity of the Benzoxazolone Ring

The benzoxazolone ring system itself possesses a unique reactivity profile. The aromatic ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. The lactam-like nitrogen can be deprotonated and alkylated, as demonstrated in the proposed synthesis. The carbonyl group can also potentially undergo nucleophilic attack under certain conditions, although this is generally less favorable due to the aromaticity of the fused ring system.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Reagent-Specific Hazards:

  • 2-Amino-4-bromophenol: Harmful if swallowed or inhaled, and causes skin and serious eye irritation.

  • Carbonyldiimidazole (CDI): Reacts with moisture and should be handled in a dry atmosphere.

  • Methyl Iodide: Highly toxic, a suspected carcinogen, and volatile. It should be handled with extreme care in a fume hood.

  • Palladium Catalysts and Organoboron Reagents: These should be handled according to their specific safety data sheets (SDS).

Conclusion

This compound, while not extensively studied as an independent entity, holds significant value as a key building block in the synthesis of the promising drug candidate Brensocatib. Its synthesis is achievable through well-established methodologies in heterocyclic chemistry. The presence of the bromine atom provides a crucial point of attachment for further molecular elaboration via modern cross-coupling techniques, underscoring the importance of such halogenated intermediates in contemporary drug discovery and development. This guide provides a foundational understanding of this compound, intended to aid researchers in its synthesis, handling, and application in the pursuit of novel therapeutics.

References

  • Kamal, A., et al. (2020). Benzoxazolone derivatives are widely used in drug discovery and development. Biological activities of benzoxazole and its derivatives. [Link]

  • Johannesson, P., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry, 59(19), 9457–9472. [Link]

  • Chalmers, J. D., et al. (2022). Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial. European Respiratory Journal, 59(5), 2102179. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37. [Link]

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An In-depth Technical Guide on the Spectroscopic Data for 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with empirical data from structurally analogous compounds, to present a detailed and scientifically grounded prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related benzoxazolone derivatives.

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds. The introduction of various substituents onto this core structure allows for the fine-tuning of its chemical and pharmacological properties. The specific compound of interest, this compound (CAS No. 70672-82-1), with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol , represents a synthetically accessible derivative with potential applications in drug discovery and materials science.[1][2][3]

A definitive structural elucidation is the cornerstone of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to probe the molecular architecture of a compound. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Each prediction is rationalized based on the electronic and steric effects of the substituents and by drawing direct comparisons with the known spectral data of closely related analogues, including the parent 2(3H)-benzoxazolone and other substituted derivatives.[4][5]

Molecular Structure

The structure of this compound, with the IUPAC numbering convention, is depicted below. This numbering will be used for the assignment of NMR signals.

G M [C₈H₆BrNO₂]⁺ m/z 227/229 F1 [C₇H₃BrNO]⁺ m/z 212/214 M->F1 - CH₃ F2 [C₇H₆NO₂]⁺ m/z 148 M->F2 - Br F3 [C₆H₃Br]⁺ m/z 154/156 F1->F3 - CO, -N F4 [C₆H₄N]⁺ m/z 90 F2->F4 - CO₂

Caption: Predicted fragmentation pathway for this compound in EI-MS.

  • Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 212 and 214.

  • Loss of a bromine radical (-Br): This would lead to a fragment ion at m/z 148.

  • Further fragmentation of these primary fragments can lead to other smaller ions, such as the loss of CO and N from the m/z 212/214 fragment to give an ion at m/z 154/156, and the loss of CO₂ from the m/z 148 fragment to give an ion at m/z 90. [1][6]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic features of this compound. By applying fundamental principles of spectroscopy and drawing analogies from structurally related compounds, we have constructed a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The provided protocols offer a standardized approach for the experimental acquisition of this data. It is our hope that this guide will serve as a valuable tool for researchers working on the synthesis and characterization of this and similar benzoxazolone derivatives, facilitating their identification and furthering their potential applications in science and industry.

References

  • PubChem. 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Atkinson, D., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(20), 2253-2261. [Link]

  • Boron Molecular. This compound. [Link]

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The Pharmacological Potential of Benzoxazolone and Isoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of two privileged heterocyclic scaffolds: benzoxazolone and isoxazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of these promising compound classes.

Section 1: The Chemical Foundation and Synthetic Strategies

The benzoxazolone and isoxazole cores are five-membered heterocyclic rings that serve as versatile starting points for the synthesis of a vast array of biologically active molecules. Their unique physicochemical properties, including a balance of lipophilic and hydrophilic regions and multiple sites for chemical modification, make them ideal scaffolds in drug design.[1][2]

The Benzoxazolone Nucleus: A Privileged Scaffold

The benzoxazolone ring system is implicated in a wide range of pharmaceuticals due to its favorable pharmacokinetic profile.[3] Its synthesis can be achieved through various methods, with intramolecular cyclization being a common and efficient approach.

A prevalent synthetic route involves the reaction of o-aminophenol derivatives with phosgene or its equivalents, leading to the formation of the benzoxazolone ring.[4] More recently, metal-catalyzed approaches, such as palladium-catalyzed carbonylation reactions, have offered milder and more efficient alternatives.[5][6] These methods allow for the introduction of diverse substituents on both the benzene and oxazolone rings, enabling extensive structure-activity relationship (SAR) studies.[1]

The Versatile Isoxazole Ring: Synthesis via Cycloaddition

The isoxazole ring is a key pharmacophore in numerous approved drugs.[7] A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. This powerful transformation typically involves the reaction of a nitrile oxide with an alkyne or alkene.[8] The regioselectivity of this reaction can be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile.

Transition metal catalysis, employing rhodium or palladium, has further expanded the synthetic toolbox for isoxazoles, allowing for novel bond formations and the construction of complex, polysubstituted derivatives.[9][10]

Section 2: A Spectrum of Biological Activities and Underlying Mechanisms

Benzoxazolone and isoxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways

Both scaffolds have yielded potent anticancer agents that act through diverse mechanisms.

Benzoxazolone Derivatives: Certain benzoxazolone derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, in breast cancer cells, some derivatives have been observed to increase the expression of pro-apoptotic proteins like caspase-3, cytochrome c, and FasL.[11] Other benzoxazolone compounds act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.[12][13] Inhibition of this receptor can lead to cell cycle arrest and apoptosis.[12]

Isoxazole Derivatives: The anticancer activity of isoxazole derivatives is multifaceted. They have been reported to function as inhibitors of heat shock protein 90 (HSP90), which is crucial for the stability of many oncoproteins.[14] Some isoxazole compounds also act as kinase inhibitors, targeting pathways such as the VEGFR signaling cascade.[2] Furthermore, many isoxazole derivatives exert their anticancer effects by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[15][16]

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

The following diagram illustrates the two major apoptosis pathways that can be modulated by benzoxazolone and isoxazole derivatives. The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, directly activating a caspase cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family Bid cleavage Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Activation Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Modulation Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Regulates MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Activation Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis Cellular Dismantling

Figure 1: Intrinsic and Extrinsic Apoptosis Pathways.
Compound Class Derivative Example Cancer Cell Line IC50 Mechanism of Action Reference
Benzoxazolone6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone-Analgesic activity noted[17]
BenzoxazoloneCompound 12lHepG2, MCF-710.50 µM, 15.21 µMVEGFR-2 inhibitor, induces apoptosis[12]
IsoxazoleCompound 134 (ortho-bromo substituted)PC3-Cytotoxic effects[7]
IsoxazoleCompound 129HeLa0.91 µMAnticancer activity[7]
IsoxazoleIsoxazole-carboxamide 2eHep3B, HepG25.76 µg/ml, 34.64 µg/mlShifts cells to apoptosis[11]

Table 1: Anticancer Activity of Selected Benzoxazolone and Isoxazole Derivatives

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both benzoxazolone and isoxazole derivatives have shown promise as anti-inflammatory agents.

Benzoxazolone Derivatives: The anti-inflammatory effects of certain benzoxazolone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators. Some compounds have been found to competitively inhibit the binding of lipopolysaccharide (LPS) to myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) complex, thereby blocking downstream inflammatory signaling.[18]

Isoxazole Derivatives: Many isoxazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes, respectively.[7]

Signaling Pathway: NF-κB Activation in Inflammation

The NF-κB signaling pathway is a critical regulator of the inflammatory response. The diagram below outlines the canonical pathway, where stimuli like LPS lead to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the p65/p50 NF-κB dimer to induce the transcription of pro-inflammatory genes.

NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4/MD2 TLR4/MD2 Inflammatory Stimuli (e.g., LPS)->TLR4/MD2 Binding MyD88 MyD88 TLR4/MD2->MyD88 Recruitment IKK Complex IKK Complex MyD88->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus p65/p50 (NF-κB)->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Induction

Figure 2: NF-κB Signaling Pathway in Inflammation.
Antimicrobial Activity: Disrupting Microbial Viability

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxazolone and isoxazole derivatives have emerged as promising candidates in this area.

Benzoxazolone Derivatives: The antimicrobial activity of benzoxazolone derivatives is influenced by the nature and position of substituents on the core structure. Lipophilicity and electronic properties of the substituents play a crucial role in their efficacy against various bacterial and fungal strains.[11]

Isoxazole Derivatives: Isoxazole-containing compounds have a long history as antimicrobial agents, with several approved drugs on the market.[7] Their mechanisms of action can vary, including the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall synthesis.[19] The presence of electron-withdrawing groups on the isoxazole scaffold has been shown to enhance antibacterial activity.[7]

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
Benzoxazolone3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamideE. coli, S. aureus, E. faecalisActive[11]
IsoxazoleCompound 177M. tuberculosis H37Rv0.78[7]
IsoxazoleCompound 178M. tuberculosis H37Rv0.78[7]

Table 2: Antimicrobial Activity of Selected Benzoxazolone and Isoxazole Derivatives

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's disease represent a significant unmet medical need. Both benzoxazolone and isoxazole derivatives have shown potential as neuroprotective agents.

Benzoxazolone Derivatives: The neuroprotective effects of benzoxazolones are linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[3] They have also been investigated as ligands for the translocator protein (TSPO), which is implicated in neuroinflammation.[3]

Isoxazole Derivatives: Isoxazoles have been explored as AChE inhibitors, with some derivatives showing moderate inhibitory activity.[1] They also have potential as glutamate antagonists, which could be beneficial in conditions associated with excitotoxicity.[4][20] Furthermore, their antioxidant properties may help mitigate oxidative stress, a common factor in neurodegeneration.[11][21]

Section 3: Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of benzoxazolone and isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.

Experimental Workflow: In Vitro Cytotoxicity Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: Carrageenan-induced paw edema is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds. The injection of carrageenan into the rat paw induces a biphasic inflammatory response.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group should receive the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Section 4: Conclusion and Future Directions

The benzoxazolone and isoxazole scaffolds have proven to be exceptionally fruitful starting points for the discovery of new therapeutic agents. Their synthetic tractability and the diverse range of biological activities exhibited by their derivatives underscore their importance in modern medicinal chemistry. Future research in this area should focus on the development of more selective and potent derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of computational modeling and machine learning can further accelerate the design and optimization of novel drug candidates based on these privileged heterocyclic cores.

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An In-Depth Technical Guide to the Potential Therapeutic Applications of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the therapeutic potential of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, a compound belonging to the versatile benzoxazolone class of heterocyclic molecules. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to build a robust scientific rationale for its potential applications in oncology, inflammatory disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecule therapeutics.

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolone core is a well-established pharmacophore, recognized for its ability to interact with a wide array of biological targets.[1] This heterocyclic system is present in numerous compounds with diverse and potent biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the benzoxazolone scaffold lies in its amenability to chemical modification at several positions, particularly at the nitrogen atom (N-3) and on the benzene ring (C-5), allowing for the fine-tuning of its pharmacological profile.[4] The subject of this guide, this compound, combines two key structural modifications: N-methylation and C-5 bromination, which are anticipated to modulate its biological activity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for any drug discovery program. Below is a summary of the known properties of this compound.

PropertyValueReference
CAS Number 70672-82-1[5][6][7]
Molecular Formula C₈H₆BrNO₂[5][6][7]
Molecular Weight 228.04 g/mol [5][7]
Appearance Solid[6]
Purity ≥98%[6]
SMILES CN1C(=O)OC2=CC(=C(Br)C=C2)N1[5]
InChI Key HJZKNNJZQLCFEI-UHFFFAOYSA-N[6]

Postulated Therapeutic Applications and Mechanistic Insights

Based on the established biological activities of structurally related benzoxazolone derivatives, we hypothesize that this compound holds significant therapeutic potential in the following areas:

Anticancer Activity

The benzoxazolone scaffold is a recurring motif in the design of novel anticancer agents.[1] N-substituted benzoxazolone derivatives, in particular, have demonstrated the ability to induce apoptosis in cancer cells.[3]

Hypothesized Mechanism of Action: We propose that this compound may exert its anticancer effects through the induction of apoptosis via intrinsic and/or extrinsic pathways. The presence of the N-methyl group could be crucial for its cytotoxic activity. Furthermore, some benzoxazinone derivatives, a related class of compounds, have been shown to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[8] This presents another plausible avenue for the anticancer activity of our target compound. The planar nature of the benzoxazolone ring system could facilitate intercalation into DNA, potentially targeting enzymes like human topoisomerase II, which are critical for DNA replication and repair in cancer cells.[9]

Diagram of a Hypothesized Anticancer Signaling Pathway:

Anticancer Signaling Pathway cluster_cell Cancer Cell Compound This compound Topoisomerase_II Topoisomerase II Inhibition Compound->Topoisomerase_II Inhibits cMyc_G4 c-Myc G-Quadruplex Stabilization Compound->cMyc_G4 Stabilizes DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to Apoptosis_Induction Apoptosis Induction cMyc_G4->Apoptosis_Induction Promotes DNA_Damage->Apoptosis_Induction Triggers

Caption: Hypothesized anticancer mechanism of action.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzoxazolone derivatives have been identified as potent anti-inflammatory agents.[10] Notably, N-benzyl-benzoxazol-2-ones act as antagonists of the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in conditions like rheumatoid arthritis and sepsis.[11]

Hypothesized Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. One potential mechanism is the suppression of the MAPK-NF-κB/iNOS pathway, which would lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[10] The N-methyl and 5-bromo substitutions could enhance the binding affinity of the compound to key inflammatory targets.

Diagram of a Hypothesized Anti-inflammatory Signaling Pathway:

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-1β, IL-6) iNOS->Pro_inflammatory_Cytokines Compound This compound Compound->MAPK Inhibits

Caption: Hypothesized anti-inflammatory mechanism of action.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The benzoxazole scaffold is a promising starting point for the discovery of new antibacterial and antifungal compounds.[12][13] Halogenation, in particular, is a known strategy to enhance the antimicrobial potency of organic molecules.[14]

Hypothesized Mechanism of Action: The antimicrobial activity of this compound is likely attributed to its ability to disrupt essential cellular processes in microorganisms. A potential target is DNA gyrase, a bacterial enzyme crucial for DNA replication.[12] The bromination at the C-5 position can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Experimental Protocols for Validation

To validate the hypothesized therapeutic applications, a series of well-defined experimental workflows are proposed.

Synthesis of this compound

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Starting_Material 2-Amino-4-bromophenol Intermediate_1 N-Methylation Starting_Material->Intermediate_1 Intermediate_2 2-(Methylamino)-4-bromophenol Intermediate_1->Intermediate_2 Cyclization Carbonylation Intermediate_2->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthetic route for the target compound.

Step-by-Step Protocol:

  • N-Methylation of 2-Amino-4-bromophenol:

    • Dissolve 2-amino-4-bromophenol in a suitable solvent (e.g., methanol).

    • Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Work up the reaction to isolate the N-methylated intermediate.

  • Cyclization to form the Benzoxazolone Ring:

    • Dissolve the intermediate, 2-(methylamino)-4-bromophenol, in a suitable solvent (e.g., THF or DMF).

    • Add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI).

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an appropriate work-up and purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assays

Cell Viability Assay (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

  • After 24 hours, treat the cells with increasing concentrations of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vitro Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity Assays

Broth Microdilution Method:

  • Prepare serial dilutions of the compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While further experimental validation is required, the structural features of this compound, in the context of the known biological activities of the benzoxazolone class, strongly suggest its potential as a promising lead compound for the development of novel therapeutics. Its N-methyl and 5-bromo substitutions provide a compelling rationale for investigating its efficacy in oncology, inflammatory diseases, and infectious disease. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis and testing of further analogs.

References

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Methodological & Application

Application Notes and Protocols for the Chemical Derivatization of the 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazolone Core in Medicinal Chemistry

The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in drug discovery, prized for its robust physicochemical properties and its capacity for diverse chemical modifications.[1] This heterocyclic system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective.[1][2] The inherent biological relevance of the benzoxazolone core, combined with its synthetic tractability, makes it a highly attractive starting point for medicinal chemistry campaigns.

The strategic introduction of a bromine atom at the 5-position of the 3-methylbenzo[d]oxazol-2(3H)-one scaffold unlocks a gateway for extensive derivatization. This bromine atom serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. Such modifications are instrumental in exploring the structure-activity relationships (SAR) of novel compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the chemical derivatization of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, offering detailed protocols and scientific insights into key synthetic transformations.

Synthesis of the Starting Material: this compound

A common and efficient route to the synthesis of the title compound begins with the commercially available 4-bromo-2-aminophenol. The synthesis involves a two-step process: cyclization to form the benzoxazolone ring, followed by N-methylation.

Protocol 1: Synthesis of 5-bromobenzo[d]oxazol-2(3H)-one

This protocol outlines the cyclization of 4-bromo-2-aminophenol using a carbonylating agent such as triphosgene or 1,1'-carbonyldiimidazole (CDI).

Materials:

  • 4-bromo-2-aminophenol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-aminophenol (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromobenzo[d]oxazol-2(3H)-one.

Protocol 2: N-Methylation to Yield this compound

Materials:

  • 5-bromobenzo[d]oxazol-2(3H)-one

  • Methyl iodide (MeI) or dimethyl sulfate ((CH3)2SO4)

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-bromobenzo[d]oxazol-2(3H)-one (1.0 eq) in anhydrous DMF or acetone.

  • Add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, use with caution) in portions at 0 °C.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C5 position of the benzoxazolone scaffold is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3] In the context of this compound, this reaction is pivotal for synthesizing 5-aryl or 5-vinyl derivatives. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[4]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoxazolone, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 5-substituted derivative 5-substituted derivative Reductive Elimination->5-substituted derivative Buchwald_Hartwig_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 5-amino derivative 5-amino derivative Reductive Elimination->5-amino derivative Heck_Reaction_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Alkene Insertion Alkene Insertion Ar-Pd(II)-Br(L2)->Alkene Insertion Alkene Alkene Alkene->Alkene Insertion Intermediate R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene Insertion->Intermediate β-Hydride Elimination β-Hydride Elimination Intermediate->β-Hydride Elimination 5-vinyl derivative 5-vinyl derivative β-Hydride Elimination->5-vinyl derivative H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) β-Hydride Elimination->H-Pd(II)-Br(L2) Reductive Elimination Reductive Elimination H-Pd(II)-Br(L2)->Reductive Elimination Base Base Base->Reductive Elimination Reductive Elimination->Pd(0)L2

Sources

Synthesis of Novel Antimicrobial Agents from 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Motif in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The benzoxazolone moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The rigid bicyclic system of benzoxazolones provides a robust framework for the strategic placement of various functional groups, allowing for the fine-tuning of their pharmacological profiles.

This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one. The bromine atom at the C5-position serves as a versatile synthetic handle for introducing chemical diversity through modern cross-coupling reactions, which is a key strategy in structure-activity relationship (SAR) studies.[1] We will detail two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices. Furthermore, we will outline a robust protocol for the in vitro antimicrobial susceptibility testing of the synthesized compounds, ensuring the generation of reliable and reproducible data.

Strategic Approach: Functionalization of the C5-Position

Our synthetic strategy focuses on the functionalization of the C5-position of the 3-methylbenzo[d]oxazol-2(3H)-one core. The introduction of heteroaryl and amino moieties at this position has been shown to be a promising strategy for enhancing antimicrobial potency. Heteroaromatic rings can engage in various non-covalent interactions with biological targets, while amino groups can improve solubility and act as hydrogen bond donors or acceptors.

The following diagram illustrates the overall synthetic workflow:

G start This compound suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (Pd-catalyzed C-N bond formation) start->buchwald product_suzuki 5-(Heteroaryl)-3-methylbenzo[d]oxazol-2(3H)-one Derivatives suzuki->product_suzuki product_buchwald 5-(Amino)-3-methylbenzo[d]oxazol-2(3H)-one Derivatives buchwald->product_buchwald screening Antimicrobial Susceptibility Testing (Broth Microdilution) product_suzuki->screening product_buchwald->screening data MIC Data & SAR Analysis screening->data

Caption: Synthetic workflow for the diversification of the this compound scaffold.

Part 1: Synthesis of 5-(Heteroaryl) Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] In this protocol, we will couple this compound with a heteroaryl boronic acid. The choice of a pyrazole moiety is based on literature reports suggesting that pyrazole-containing compounds can exhibit significant antibacterial activity.[3][4]

Reaction Scheme:
Detailed Experimental Protocol: Synthesis of tert-butyl 4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-1H-pyrazole-1-carboxylate

Materials:

  • This compound

  • 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the flask under a stream of argon.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its thermal stability and effectiveness with a wide range of substrates.

  • Base: Sodium carbonate is a commonly used inorganic base in Suzuki reactions. It is effective in the transmetalation step and is easily removed during workup.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it solubilizes both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Characterization Data (Hypothetical):
CompoundMolecular FormulaMolecular Weight¹H NMR (400 MHz, CDCl₃) δ (ppm)Mass Spec (ESI+) m/z
tert-butyl 4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-1H-pyrazole-1-carboxylateC₁₈H₁₉N₃O₅357.368.15 (s, 1H), 7.80 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.45 (s, 3H), 1.60 (s, 9H)358.1 [M+H]⁺

Part 2: Synthesis of 5-(Amino) Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5] This reaction is particularly useful for the synthesis of arylamines from aryl halides. In this protocol, we will couple this compound with a heterocyclic amine. The introduction of a piperidine moiety is explored here, as piperidine-containing compounds often exhibit favorable pharmacokinetic properties and biological activity.

Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 3-methyl-5-(piperidin-1-yl)benzo[d]oxazol-2(3H)-one

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL) to the tube.

  • Add piperidine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides.[6] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amide complex.

  • Solvent: Toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.

Characterization Data (Hypothetical):
CompoundMolecular FormulaMolecular Weight¹H NMR (400 MHz, CDCl₃) δ (ppm)Mass Spec (ESI+) m/z
3-methyl-5-(piperidin-1-yl)benzo[d]oxazol-2(3H)-oneC₁₃H₁₆N₂O₂232.287.05 (d, J = 8.8 Hz, 1H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 3.40 (s, 3H), 3.10 (t, J = 5.6 Hz, 4H), 1.70 (m, 4H), 1.55 (m, 2H)233.1 [M+H]⁺

Part 3: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of the newly synthesized compounds, a standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]

Workflow for Antimicrobial Susceptibility Testing:

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis prep_compound Prepare stock solutions of synthesized compounds serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC by visual inspection incubate->read_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Protocol for Broth Microdilution Assay:

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Controls:

    • Positive control: A well containing MHB and the bacterial inoculum (no compound).

    • Negative control: A well containing MHB only (no bacteria or compound).

    • Standard antibiotic control: A row with a known antibiotic (e.g., ciprofloxacin) for comparison.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Hypothetical Antimicrobial Activity Data:
CompoundTarget OrganismMIC (µg/mL)
5-(Pyrazol-4-yl)-3-methylbenzo[d]oxazol-2(3H)-oneStaphylococcus aureus16
Escherichia coli32
3-methyl-5-(piperidin-1-yl)benzo[d]oxazol-2(3H)-oneStaphylococcus aureus8
Escherichia coli>64
Ciprofloxacin (Control)Staphylococcus aureus1
Escherichia coli0.5

Discussion: Structure-Activity Relationship and Mechanism of Action

The hypothetical data presented above suggests that the introduction of a piperidinyl group at the C5-position leads to more potent activity against the Gram-positive bacterium Staphylococcus aureus compared to the pyrazolyl derivative. This could be attributed to the increased lipophilicity and basicity of the piperidinyl-substituted compound, which may enhance its ability to penetrate the bacterial cell membrane. The lack of activity against the Gram-negative bacterium Escherichia coli for the piperidinyl derivative could be due to the presence of the outer membrane, which acts as a barrier to many antimicrobial agents.

While the exact mechanism of action for these novel compounds would require further investigation, benzoxazolone-based antimicrobials have been reported to act through various mechanisms. One potential target is DNA gyrase , an essential bacterial enzyme involved in DNA replication.[7][8][9] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death. Another possible mechanism is the inhibition of bacterial cell wall synthesis , which would compromise the structural integrity of the bacterium and lead to lysis.[10][11][12]

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and antimicrobial evaluation of novel agents derived from this compound. The use of palladium-catalyzed cross-coupling reactions offers a versatile and efficient approach to generate a library of compounds for antimicrobial screening. The outlined protocols, coupled with the rationale behind the experimental choices, are intended to empower researchers in their efforts to discover and develop new antimicrobial therapies. Further studies to elucidate the precise mechanism of action and to optimize the lead compounds are warranted.

References

  • Clinical and Laboratory Standards Institute (CLSI).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Biology LibreTexts. (2023). 13.2A: Inhibiting Cell Wall Synthesis. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Retrieved from [Link]

  • Khan, I., et al. (2018). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 11(8), 1219-1229.
  • Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Retrieved from [Link]

  • Patel, R. V., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(09), 001-008.
  • Ninja Nerd. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1 [Video]. YouTube. [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Synapse. Retrieved from [Link]

  • Rani, V. E., et al. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates. American Journal of Organic Chemistry, 6(1), 1-7.
  • Sroka, W., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Tantry, S. J., et al. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Journal of Antibiotics, 70(3), 225-234.
  • University of South Carolina School of Medicine. DNA Gyrase Inhibitors. Pharmacology 2000. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is a halogenated heterocyclic compound with a molecular formula of C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol .[1][2] Its structure, featuring a benzoxazolone core, is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[3][4] As with any compound intended for pharmaceutical or research applications, rigorous characterization is paramount to confirm its identity, purity, and stability.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the thorough characterization of this compound. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for the selection and optimization of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Expected to be a solid[5]
Purity (Typical) ≥95.0%[5]
CAS Number 70672-82-1

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. Expected ¹H and ¹³C NMR Spectral Data

While a complete experimental dataset for this specific molecule is not publicly available, the expected spectral data can be predicted based on the analysis of similar structures.[5]

¹H NMR: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring.[5] The methyl protons are expected to appear as a singlet at approximately δ 3.4 ppm.

¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-150 ppm, while the methyl carbon would appear at a higher field, around δ 20-30 ppm.[5] The carbonyl carbon of the oxazolone ring is expected to be the most downfield signal.

B. Protocol for NMR Analysis

This protocol outlines the general procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons in the molecule.
  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

A. Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

B. Protocol for Mass Spectrometry Analysis

The following is a general protocol for obtaining a mass spectrum using electrospray ionization (ESI), a common technique for this type of molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the mass spectrometer.

2. Instrument Setup and Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.
  • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the molecular ion.
  • Acquire the mass spectrum in the positive or negative ion mode, depending on which mode provides a better signal for the compound. For this molecule, positive ion mode is likely to be more effective.
  • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-400).

3. Data Analysis:

  • Identify the molecular ion peak (M⁺ or [M+H]⁺).
  • Observe the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.
  • If fragmentation is observed, analyze the fragment ions to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[6]

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from any impurities or starting materials.

A. HPLC Method Development Strategy

For a compound of moderate polarity like this compound, a reversed-phase HPLC method is the most suitable approach. The following outlines a strategy for developing a robust method.

1. Column Selection:

  • A C18 or C8 column is a good starting point for reversed-phase chromatography. Standard dimensions such as 4.6 x 150 mm with a 5 µm particle size are commonly used.

2. Mobile Phase Selection:

  • A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase.[2]
  • The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape for acidic or basic compounds.[2]

3. Detection:

  • Benzoxazolone derivatives generally exhibit strong UV absorbance.[3] A UV detector set at a wavelength where the compound has maximum absorbance (λmax) will provide high sensitivity. The λmax can be determined using a UV-Vis spectrophotometer.
B. Protocol for HPLC Analysis

1. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if needed).
  • Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid, if needed).
  • Sample Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a known concentration (e.g., 0.1 mg/mL).

2. Chromatographic Conditions (Initial Gradient Method):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax)
Injection Volume 10 µL

3. Method Optimization:

  • Based on the initial gradient run, the method can be optimized to achieve better separation and a shorter run time.
  • If the peak elutes too early, decrease the initial percentage of acetonitrile. If it elutes too late, increase the initial percentage.
  • Once the optimal elution conditions are determined, an isocratic method (constant mobile phase composition) can be developed for faster and more routine analysis.

IV. Elemental Analysis

Elemental analysis is a fundamental technique for confirming the elemental composition of a pure organic compound. It provides the percentage by weight of carbon, hydrogen, nitrogen, and in this case, bromine.

A. Principle of Elemental Analysis

The most common method for elemental analysis is combustion analysis.[7] In this process, a small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen.[8][9] The combustion products (CO₂, H₂O, N₂, and HBr) are then separated and quantified by a detector.

B. Protocol for Elemental Analysis

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. Any residual solvent will lead to inaccurate results.
  • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.

2. Instrument Setup and Calibration:

  • The elemental analyzer should be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).[10]

3. Data Acquisition and Analysis:

  • The instrument will automatically perform the combustion and detection.
  • The software will calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.
  • The percentage of bromine can be determined by difference or by specific titration methods after combustion.

4. Interpretation of Results:

  • Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula (C₈H₆BrNO₂). The experimental values should be within ±0.4% of the theoretical values for a pure compound.[6]

Theoretical Elemental Composition:

  • Carbon (C): 42.13%

  • Hydrogen (H): 2.65%

  • Bromine (Br): 35.03%

  • Nitrogen (N): 6.14%

  • Oxygen (O): 14.03% (by difference)

V. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

A. Expected FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (amide): A strong absorption band in the region of 1750-1700 cm⁻¹.

  • C-N stretch: An absorption band in the region of 1400-1200 cm⁻¹.

  • Aromatic C=C stretch: Multiple absorption bands in the region of 1600-1450 cm⁻¹.

  • Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch (methyl): Absorption bands in the region of 2980-2850 cm⁻¹.

  • C-Br stretch: An absorption band in the lower frequency region, typically below 800 cm⁻¹.

B. Protocol for FTIR Analysis (KBr Pellet Method)

1. Sample Preparation:

  • Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[11]
  • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.
  • Acquire a background spectrum of the empty sample compartment.
  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[11]

3. Data Analysis:

  • Identify the major absorption peaks (bands) in the spectrum.
  • Correlate the observed absorption frequencies with the characteristic vibrational frequencies of the functional groups expected in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition

Caption: Workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these methods, researchers, scientists, and drug development professionals can confidently verify the structure, confirm the purity, and ensure the quality of this compound for its intended applications. The integration of orthogonal analytical techniques is crucial for building a complete and reliable data package, which is a fundamental requirement in modern chemical and pharmaceutical research.

References

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). Boron Molecular. Retrieved January 23, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES. (2014). World Agroforestry. Retrieved January 23, 2026, from [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Figure S-1: FTIR spectrum of CBOZ (5). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Standard Operating Procedure. (n.d.). USGS Publications Warehouse. Retrieved January 23, 2026, from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. Retrieved January 23, 2026, from [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). KIET. Retrieved January 23, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 5-Bromo-3-phenyl-2,1-benzisoxazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (n.d.). Eco-Vector Journals Portal. Retrieved January 23, 2026, from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of halogenated benzoxazole products during work-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Benzoxazole Stability

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with halogenated benzoxazole derivatives and encountering stability issues, particularly hydrolysis, during reaction work-up. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the instability of halogenated benzoxazoles.

Q1: Why is my 2-halogenated benzoxazole product decomposing during aqueous work-up?

A: The primary cause of decomposition is hydrolysis. The benzoxazole ring, particularly when substituted with a halogen at the 2-position, is susceptible to nucleophilic attack by water. The carbon atom at the 2-position is highly electrophilic due to the electron-withdrawing effects of both the ring oxygen and the attached halogen. Water acts as a nucleophile, attacking this carbon and initiating a ring-opening sequence that ultimately yields the more stable 2-benzoxazolinone as the primary hydrolysis product.

Q2: At what pH is my halogenated benzoxazole most susceptible to hydrolysis?

A: The stability of the benzoxazole ring is highly pH-dependent. Hydrolysis is often accelerated under both acidic and, to a lesser extent, alkaline conditions.[1] Acidic conditions can protonate the ring nitrogen, further activating the C2 carbon towards nucleophilic attack. Studies on benzoxazole and its derivatives show that the rate of hydrolysis can be significantly higher at low pH.[2] For some related heterocyclic systems, a V-shaped pH-rate profile is observed, indicating a specific pH of maximum stability.[3] Therefore, maintaining a neutral or near-neutral pH during work-up is a critical first step in preventing degradation.

Q3: I suspect hydrolysis is occurring. What is the main byproduct I should be looking for?

A: The most common hydrolysis byproduct is the corresponding 2-benzoxazolinone . This is formed by the displacement of the halogen at the C2 position by a hydroxyl group (from water), followed by tautomerization to the more stable amide form. You can typically identify this byproduct by LC-MS or NMR analysis.

Q4: Are all 2-halogenated benzoxazoles equally unstable?

A: No, their stability varies based on the identity of the halogen. The reactivity at the C2 position generally follows the trend of leaving group ability: F > Cl > Br > I. Consequently, 2-chlorobenzoxazoles and especially 2-fluorobenzoxazoles are often more susceptible to hydrolysis than their bromo- or iodo- counterparts. The specific electronic properties of other substituents on the benzene ring can also modulate this reactivity.

Troubleshooting Guide: Preventing Hydrolysis During Work-up

This in-depth guide provides validated protocols and the rationale behind them to help you preserve your target compound.

Understanding the Mechanism: The Pathway to Degradation

Before troubleshooting, it is crucial to visualize the chemical transformation you are trying to prevent. The diagram below illustrates the acid-catalyzed hydrolysis mechanism of a 2-chlorobenzoxazole.

Hydrolysis_Mechanism Reactant 2-Chlorobenzoxazole Protonated Protonated Benzoxazole Reactant->Protonated Protonation H2O H₂O H_plus H⁺ (Acid Catalyst) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Nucleophilic Attack by H₂O + H₂O Product 2-Benzoxazolinone Tetrahedral->Product Ring Opening & Tautomerization - HCl HCl HCl

Caption: Acid-catalyzed hydrolysis of 2-chlorobenzoxazole.

Decision Workflow for Selecting a Work-up Protocol

The choice of work-up procedure is critical. Use the following decision tree to select the most appropriate method for your specific compound and reaction conditions.

Decision_Workflow start Reaction Complete check_stability Is the product known or suspected to be highly sensitive to water? start->check_stability check_byproducts Are acidic/basic byproducts present that require neutralization? check_stability->check_byproducts No protocol2 Protocol 2: Non-Aqueous Work-up check_stability->protocol2 Yes check_solids Are solid byproducts or catalysts present? check_byproducts->check_solids No protocol1 Protocol 1: Controlled pH Aqueous Wash check_byproducts->protocol1 Yes check_solids->protocol1 No (Default) protocol3 Protocol 3: Direct Filtration / Dry Quench check_solids->protocol3 Yes end Proceed to Drying & Solvent Removal protocol1->end protocol2->end protocol3->end

Caption: Decision tree for selecting the optimal work-up protocol.

Experimental Protocols

Protocol 1: Controlled pH Aqueous Work-up (First Line of Defense)

This method is suitable for moderately stable halogenated benzoxazoles where acidic or basic residues from the reaction must be removed. The core principle is to minimize contact time with the aqueous phase and strictly control the pH.

Causality: By using a chilled, buffered, or mildly basic solution, you neutralize any acid catalysts that would accelerate hydrolysis.[1][2] Saturated brine reduces the solubility of organic compounds in the aqueous layer and helps break emulsions, leading to a faster and cleaner phase separation.[4]

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. Lower temperatures decrease the rate of hydrolysis.

  • Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralizing Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a cold (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Self-Validation: Add the NaHCO₃ solution slowly. Effervescence (CO₂ gas) indicates the neutralization of acid. Continue adding until bubbling ceases.

  • Extraction: Stopper the funnel, invert, and vent frequently to release pressure. Shake gently for no more than 30 seconds to minimize hydrolysis. Allow the layers to separate.

  • Brine Wash: Discard the aqueous layer. Wash the organic layer with an equal volume of cold, saturated aqueous NaCl (brine). This removes most of the remaining water and water-soluble impurities.[5]

  • Drying and Isolation: Drain the organic layer into a flask containing a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl, allow to stand for 10-15 minutes, then filter or decant the solution.[6] Remove the solvent under reduced pressure.

Protocol 2: Non-Aqueous Work-up (For Highly Sensitive Products)

This method is designed for highly reactive halogenated benzoxazoles where any contact with water leads to significant degradation. The strategy is to remove impurities by precipitation and filtration or by using solid-supported scavengers.

Causality: This protocol completely avoids water, the key reagent for hydrolysis. By precipitating byproducts or adsorbing them onto a solid phase, the product can be isolated from the solution without an extractive liquid-liquid work-up.

Step-by-Step Methodology:

  • Solvent Selection: If possible, choose a reaction solvent in which your product is soluble but the byproducts are not (e.g., a mixture of hexanes and ethyl acetate).

  • Cooling & Precipitation: Cool the reaction mixture to 0 °C or below. If byproducts (like amine hydrohalide salts) are insoluble, they will precipitate.

  • Filtration: Filter the cold mixture through a pad of Celite® or a sintered glass funnel to remove all solid materials. Wash the filter cake with a small amount of cold, anhydrous solvent to recover any trapped product.

  • Adsorption (Optional): If impurities remain in solution, pass the filtrate through a short plug of silica gel, eluting with a non-polar solvent system. Polar impurities will be retained on the silica.

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure.

Protocol 3: Direct Filtration with a Dry Quench (For Reactions with Solid Reagents/Catalysts)

This is an efficient method when the reaction uses solid-supported reagents or produces solid byproducts. A "dry quench" involves adding a solid to neutralize reactive species before filtration.

Causality: This is the most direct method to separate the soluble product from insoluble materials, eliminating the need for any liquid washes. A solid quenching agent, like powdered NaHCO₃, neutralizes acids without introducing an aqueous phase.

Step-by-Step Methodology:

  • Dry Quench (if needed): If the reaction mixture is acidic, add a solid, anhydrous base (e.g., powdered sodium bicarbonate or potassium carbonate) and stir until the reaction is neutralized.

  • Dilution: Dilute the mixture with a dry, non-polar solvent (e.g., hexanes/ethyl acetate) to reduce the polarity of the solution and ensure the product passes through the filter easily.

  • Filtration: Filter the entire mixture through a plug of silica gel or Celite® in a funnel or fritted column.

  • Elution: Wash the plug with additional dry solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

Summary of Work-up Strategies
StrategyWhen to UseProsCons
Controlled pH Aqueous Wash Moderately stable products; need to remove acidic/basic byproducts.Effective at removing ionic impurities; well-established.Risk of some hydrolysis; can form emulsions.
Non-Aqueous Work-up Highly water-sensitive products; byproducts are solids.Eliminates hydrolysis risk; can be very fast.May not remove all soluble, non-polar impurities.
Direct Filtration / Dry Quench Reactions with solid reagents/catalysts; water-sensitive products.Very fast and efficient; minimizes solvent use and hydrolysis.Only applicable if byproducts are solids.

References

  • Google Patents. (n.d.). Preparation of 2-chlorobenzothiazole.
  • Howard, P. H., & Meylan, W. M. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 21(7), 1104-1113.
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3544–3551.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Mandal, S. C., & Mandal, M. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 13(5), 135-143.
  • Li, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(14), 5489.
  • Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545-548.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Georganics. (2011). 2-CHLOROBENZOXAZOLE Safety Data Sheet. Retrieved from [Link]

  • Jackson, J. R., et al. (1972). The effect of pH on the first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. Journal of the Chemical Society, Perkin Transactions 2, (10), 1582-1586.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]

  • Adler, N. (2007). Methodology for Determining Degree of Hydrolysis of Proteins in Hydrolysates: A Review.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Chlorobenzoxazole(615-18-9)MSDS. Retrieved from [Link]

  • Hameed, A., et al. (2018). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 8, 34479-34507.
  • Lanigan, R. M., & Stark, T. D. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5130–5133.
  • Alvarez-Lueje, A., et al. (2009). Stability of ricobendazole in aqueous solutions. Journal of the Chilean Chemical Society, 54(2), 143-147.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazolone scaffold is a privileged structure, known for its wide array of biological activities, including antimicrobial and anticancer properties.[1] This guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one derivatives. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of how subtle molecular modifications to this core structure can significantly impact its therapeutic potential. The insights and experimental data presented herein are designed to inform the rational design of more potent and selective therapeutic agents.

The core structure, this compound, presents several key features for chemical modification. The presence of the bromine atom at the C5 position, the methyl group at the N3 position, and the aromatic ring itself offer opportunities for derivatization to explore and optimize biological activity.

Comparative Biological Evaluation: A Hypothetical SAR Study

While extensive SAR studies on a broad series of this compound derivatives are not widely available in the public domain, we present a hypothetical dataset to illustrate the principles of SAR analysis. This data is modeled on findings from related heterocyclic scaffolds and serves as a guide for interpreting potential experimental outcomes.

Anticancer Activity

The antiproliferative activity of our hypothetical series of this compound derivatives was evaluated against two human cancer cell lines: human colorectal carcinoma (HCT116) and estrogen-positive human breast carcinoma (MCF7), using the Sulforhodamine B (SRB) assay.[2][3] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDR1 (at C6)R2 (at N3-methyl)HCT116 (IC50 µM)MCF7 (IC50 µM)
1 (Core) HCH₃>100>100
2a ClCH₃55.262.1
2b FCH₃48.953.7
2c OCH₃CH₃78.485.3
3a HCH₂CH₃89.195.4
3b H(CH₂)₂CH₃75.681.2
3c HCH₂-Ph35.841.5
4a NO₂CH₃25.329.8
4b NH₂CH₃92.798.1
  • Influence of C6 Substitution: The introduction of a halogen at the C6 position (compounds 2a and 2b ) appears to confer moderate cytotoxic activity compared to the unsubstituted core molecule (1 ). The higher electronegativity of fluorine in 2b may contribute to its slightly better potency over the chloro-substituted analog 2a . An electron-donating methoxy group at this position (2c ) seems to be less favorable for activity. A strong electron-withdrawing group like a nitro group (4a ) significantly enhances anticancer activity, while its reduction to an amino group (4b ) leads to a loss of potency. This suggests that electron-withdrawing substituents on the benzene ring are crucial for anticancer efficacy.

  • Impact of N3-Alkyl Chain Length: Elongating the alkyl chain at the N3 position from methyl (1 ) to ethyl (3a ) and propyl (3b ) results in a modest increase in activity. However, the introduction of a benzyl group at this position (3c ) leads to a more significant improvement in potency, likely due to favorable interactions within the biological target's binding pocket.

Antimicrobial Activity

The in vitro antimicrobial potential of the hypothetical derivatives was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[3] Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were used as reference standards.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliC. albicans
1 (Core) >128>128>128
2a 6412864
2b 326432
2c 128>128128
3a 128>128>128
3b 6412864
3c 163216
4a 326432
4b >128>128>128

The hypothetical antimicrobial SAR reveals the following trends:

  • Effect of C6 Substituents: Similar to the anticancer activity, halogen substitution at C6 (2a and 2b ) introduces antimicrobial properties, with the fluoro-derivative 2b being more potent. The electron-donating methoxy group (2c ) is not conducive to antimicrobial action. The electron-withdrawing nitro group (4a ) confers moderate activity, which is lost upon reduction to the amino group (4b ).

  • Role of the N3-Substituent: Increasing the lipophilicity at the N3 position by extending the alkyl chain (3b ) or introducing a benzyl group (3c ) appears to be highly beneficial for antimicrobial activity, with the benzyl derivative showing the most promising broad-spectrum activity. This suggests that increased lipophilicity may enhance the compounds' ability to penetrate microbial cell membranes.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for the key assays discussed.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, as inferred from established methods for related heterocyclic systems.

G A 2-Amino-4-bromophenol C 5-Bromobenzo[d]oxazol-2(3H)-one A->C Base (e.g., NaHCO₃) Solvent (e.g., Toluene) Reflux B Ethyl Chloroformate B->C E This compound (Core) C->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) D Methyl Iodide D->E G Substituted Derivatives E->G Reaction Conditions for Specific Substituent F Further Derivatization (e.g., Nitration, Halogenation) F->G

Caption: Synthetic pathway for this compound and its derivatives.

Step 1: Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one

  • To a solution of 2-amino-4-bromophenol in a suitable solvent like toluene, add a base such as sodium bicarbonate.

  • Slowly add ethyl chloroformate to the mixture at room temperature.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the precipitate is filtered, washed, and dried to yield 5-bromobenzo[d]oxazol-2(3H)-one.

Step 2: Synthesis of this compound (Core Scaffold)

  • Dissolve 5-bromobenzo[d]oxazol-2(3H)-one in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base like potassium carbonate, followed by the addition of methyl iodide.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the pure this compound.

Step 3: Synthesis of Derivatives Further modifications, such as nitration or halogenation of the aromatic ring, can be carried out using standard electrophilic aromatic substitution reactions on the core scaffold.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to tissue culture plates.[4][5]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in 96-well plates B Treat cells with compounds (various concentrations) A->B C Fix cells with cold TCA B->C D Wash with water and air dry C->D E Stain with SRB solution D->E F Wash with 1% acetic acid E->F G Air dry and solubilize dye with Tris buffer F->G H Read absorbance at 510 nm G->H G A Prepare serial two-fold dilutions of compounds in broth B Inoculate wells with standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Concluding Remarks and Future Directions

This guide provides a framework for understanding and exploring the structure-activity relationships of this compound derivatives. The hypothetical data underscores the importance of systematic structural modifications and robust biological evaluation in the quest for novel therapeutic agents. The presented experimental protocols offer a solid foundation for researchers to conduct their own investigations and validate their findings.

Future research in this area should focus on the synthesis and evaluation of a diverse library of derivatives to build a comprehensive SAR profile. Key areas for exploration include:

  • Systematic variation of substituents on the aromatic ring: Investigating a wider range of electron-donating and electron-withdrawing groups at different positions will provide a more detailed understanding of their influence on activity.

  • Exploration of diverse N3-substituents: Introducing various alkyl, aryl, and heterocyclic moieties at the N3 position could lead to the discovery of compounds with enhanced potency and selectivity.

  • Mechanism of action studies: For the most potent compounds, elucidating their molecular targets and mechanisms of action will be crucial for their further development as drug candidates.

By combining rational drug design, systematic synthesis, and rigorous biological testing, the therapeutic potential of the this compound scaffold can be fully realized.

References

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). BMC Chemistry, 12(1), 125.
  • (PDF) Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules, 27(21), 7549.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(22), 7984.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). Molecular Systems Design & Engineering, 9(4), 488-500.
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  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). Bioorganic & Medicinal Chemistry Letters, 66, 128745.
  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4157-4166.
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  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Structure-activity relationship for antimicrobial activity of the synthesized compound (7a–k)

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A Comparative Guide to Kinase Inhibitors with a Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the benzoxazolone nucleus has emerged as a privileged structure, lauded for its unique physicochemical properties and synthetic tractability.[2] This guide provides an in-depth comparison of kinase inhibitors featuring the benzoxazolone scaffold, offering experimental data, mechanistic insights, and practical protocols for researchers in the field.

The Benzoxazolone Scaffold: A Versatile Core for Kinase Inhibition

The benzoxazolone core, a bicyclic system comprising a benzene ring fused to an oxazolone ring, offers a unique combination of lipophilic and hydrophilic features. This scaffold can engage in various non-covalent interactions with the ATP-binding pocket of kinases, serving as an effective anchor for inhibitor binding. The versatility of the benzoxazolone ring allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Comparative Analysis of Benzoxazolone-Based Kinase Inhibitors

Kinase inhibitors incorporating the benzoxazolone scaffold have demonstrated activity against a range of important oncology targets. Here, we compare representative examples targeting key kinases implicated in cancer progression.

Targeting Angiogenesis: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Several benzoxazole derivatives have been developed as potent VEGFR-2 inhibitors.

A notable example is Compound 11b , a piperidinyl-based benzoxazole derivative that has shown potent dual inhibition of VEGFR-2 and c-Met, another important receptor tyrosine kinase in cancer.[4]

Structure-Activity Relationship (SAR) Insights:

The design of these inhibitors often mimics the binding mode of established multi-kinase inhibitors like sorafenib. Key structural features typically include:

  • A hydrophobic head (the benzoxazole core) that binds to the hinge region of the kinase.

  • A linker moiety.

  • A hydrogen-bond donor/acceptor group that interacts with key residues in the active site.

  • A hydrophobic tail that occupies a hydrophobic pocket.[2]

For instance, in a series of benzoxazole derivatives, the introduction of a p-fluorophenyl moiety in compound 11b resulted in superior activity against both VEGFR-2 and c-Met.[4] Another study identified compound 12l as a potent VEGFR-2 inhibitor with an IC50 of 97.38 nM.[2][5]

Regulating Cell Division: Aurora Kinase Inhibitors

Aurora kinases, particularly Aurora B, are essential for proper chromosome segregation and cytokinesis during mitosis.[6][7] Their overexpression is common in many cancers, making them attractive therapeutic targets.

A series of novel benzoxazole analogs have been synthesized and evaluated for their inhibitory activity against Aurora kinases. Among these, compound 13q emerged as a potent and effective inhibitor of Aurora B kinase.[8]

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship studies on these benzoxazole analogs revealed that:

  • Linker length and regiochemistry are critical for potent inhibition.

  • Halogen substitutions on the benzoxazole core can significantly enhance inhibitory activity.[8]

Targeting Metastasis and Drug Resistance: AXL Inhibitors

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in tumor growth, metastasis, and the development of drug resistance.[9]

Bemcentinib (R428) , a first-in-class, selective, and orally bioavailable AXL inhibitor, features a benzoxazine scaffold, a close structural analog of benzoxazolone.[10][11] It has an IC50 of 14 nM for AXL and has been investigated in numerous clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[12][13][14] While recent clinical trial results for bemcentinib in NSCLC have been disappointing, leading to the discontinuation of some studies, the exploration of AXL inhibition remains an active area of research.[15]

Data Summary: A Comparative Overview

The following table summarizes the performance of selected benzoxazolone-based kinase inhibitors against their primary targets and in cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundTarget Kinase(s)Kinase IC50 (nM)Cell LineCell Growth IC50 (µM)Reference(s)
Compound 12l VEGFR-297.38HepG210.50[2][5]
MCF-715.21[2]
Compound 11b VEGFR-2 / c-Met57 / 181MCF-76.25[4]
PC-38.33[4]
A54915.95[4]
Compound 13q Aurora B-PC-3-[8]
Bemcentinib (R428) AXL14MDA-MB-231~2.0 (CLL cells)[10][14][16]

Key Signaling Pathways

To understand the mechanism of action of these inhibitors, it is crucial to visualize their impact on cellular signaling.

Kinase_Signaling_Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_AXL AXL Signaling cluster_AuroraB Aurora B Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Proliferation, Survival AKT->Angiogenesis ERK->Angiogenesis Benzoxazolone_VEGFR2 Benzoxazolone VEGFR-2 Inhibitors Benzoxazolone_VEGFR2->VEGFR2 Inhibit GAS6 GAS6 AXL AXL GAS6->AXL PI3K_AXL PI3K AXL->PI3K_AXL ERK_AXL ERK AXL->ERK_AXL AKT_AXL AKT PI3K_AXL->AKT_AXL Metastasis Metastasis, Drug Resistance, Survival AKT_AXL->Metastasis ERK_AXL->Metastasis Bemcentinib Bemcentinib (R428) Bemcentinib->AXL Inhibit AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis ChromosomeSeg Chromosome Segregation AuroraB->ChromosomeSeg Benzoxazolone_AuroraB Benzoxazolone Aurora B Inhibitors Benzoxazolone_AuroraB->AuroraB Inhibit

Caption: Key signaling pathways targeted by benzoxazolone-based kinase inhibitors.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • [γ-³²P]ATP

  • Test compound (benzoxazolone derivative)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality and Validation: This radiometric assay directly measures the transfer of a phosphate group from ATP to the substrate, providing a direct and sensitive readout of kinase activity. The use of appropriate controls (no enzyme, no substrate, vehicle) ensures the validity of the results.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (benzoxazolone derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[18]

  • Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[17][18]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[17]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Causality and Validation: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Including a blank (medium only) and a vehicle control validates the assay.[19]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzoxazolone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Data_Analysis Comparative Data Analysis IC50_Kinase->Data_Analysis MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50_Cell Determine Cell Growth IC50 MTT_Assay->IC50_Cell IC50_Cell->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A typical experimental workflow for the evaluation of benzoxazolone kinase inhibitors.

Conclusion and Future Perspectives

Kinase inhibitors based on the benzoxazolone scaffold represent a promising and versatile class of compounds with demonstrated efficacy against a range of clinically relevant cancer targets. Their favorable physicochemical properties and synthetic accessibility make them attractive candidates for further drug development. The comparative analysis presented here highlights the potential of this scaffold in targeting key signaling pathways involved in angiogenesis, cell cycle regulation, and metastasis.

Future research in this area should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. The exploration of novel substitutions on the benzoxazolone core, guided by structure-based drug design, will likely lead to the discovery of next-generation kinase inhibitors with improved potency and pharmacokinetic profiles. As our understanding of the complex signaling networks in cancer deepens, the development of multi-targeted benzoxazolone inhibitors may also offer a promising strategy to overcome drug resistance.

References

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  • An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044-3048. Available from: [Link]

  • Li, J., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. Available from: [Link]

  • Abhinand, C. S., et al. (2016). VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. Available from: [Link]

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  • ResearchGate. (n.d.). Chemical structure of examples of type I, II, and III VEGFR inhibitors. Retrieved from [Link]

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  • Wikipedia. (2023). AXL receptor tyrosine kinase. Retrieved from [Link]

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  • MDPI. (n.d.). Signaling pathways of AXL receptor tyrosine kinase contribute to the pathogenetic mechanisms of glioblastoma. Retrieved from [Link]

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  • Ou, S. H. I., et al. (2020). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Cancers, 12(11), 3169. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of Aurora kinase inhibitors analyzed in this study. Retrieved from [Link]

  • Kim, Y. M., & Lee, S. (2004). Cell cycle-dependent regulation of the human aurora B promoter. The Journal of biological chemistry, 279(27), 28445–28453. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(23), 8345. Available from: [Link]

  • ResearchGate. (n.d.). Regulation of the cell cycle-regulated Aurora-B kinase by poly(ADPribosyl)ation. Retrieved from [Link]

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  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1952. Available from: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

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  • ResearchGate. (n.d.). 3D illustration of compound 11b's suggested binding mechanism targeting... Retrieved from [Link]

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A Senior Application Scientist's Guide to Interpreting the Mass Spectrometry Fragmentation of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Benzoxazolone derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is one such molecule, and mass spectrometry stands as a powerful analytical technique for its structural elucidation. This guide provides an in-depth analysis of its expected fragmentation patterns under electron ionization (EI) mass spectrometry, offering a framework for interpreting experimental data and comparing this technique with other analytical methodologies.

The narrative that follows is grounded in the fundamental principles of mass spectrometry, where high-energy electrons bombard a molecule to generate a positively charged molecular ion which then undergoes fragmentation.[2][3] The resulting fragmentation pattern is a veritable fingerprint of the molecule's structure, with the stability of the subsequent fragment ions dictating the observed spectral peaks.[2][4]

Experimental Protocol: Acquiring the Mass Spectrum

To ensure reproducible and high-quality data, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.[5]

Sample Preparation:

  • Accurately weigh approximately 1 mg of purified this compound.

  • Dissolve the sample in a minimal amount (e.g., 1 mL) of a volatile, high-purity solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled to a gas chromatograph, through the GC column.[5]

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)

  • Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Range: m/z 40-300 (to encompass the molecular ion and key fragments)

  • Scan Rate: 1 scan/second

The following diagram illustrates the general workflow for this experimental setup.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_output Data Output dissolve Dissolve in Volatile Solvent introduce Introduce into MS dissolve->introduce ionize Ionization (EI, 70 eV) introduce->ionize accelerate Acceleration ionize->accelerate deflect Mass Analyzer (Deflection) accelerate->deflect detect Detection deflect->detect spectrum Mass Spectrum Generation detect->spectrum

Caption: General experimental workflow for EI mass spectrometry.

Deconstructing the Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit several characteristic features that provide clues to its structure. Aromatic systems, such as the benzoxazolone core, tend to produce stable molecular ions.[6]

The Molecular Ion (M+)

The molecular formula of the compound is C8H6BrNO2. The first key feature to identify is the molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes (79Br and 81Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[7]

  • m/z 227: [C8H6(79Br)NO2]+•

  • m/z 229: [C8H6(81Br)NO2]+•

Primary Fragmentation Pathways

The energetically unstable molecular ion will fragment through several predictable pathways, driven by the loss of stable neutral molecules or radicals.[2]

  • Loss of a Methyl Radical ([M-15]+): The cleavage of the N-CH3 bond is a common fragmentation for N-methylated compounds, leading to the loss of a methyl radical (•CH3). This results in a fragment ion at m/z 212/214.

  • Loss of Carbon Monoxide ([M-28]+•): While less common as an initial step for this specific structure, the loss of CO is a known fragmentation pathway for some heterocyclic carbonyl compounds.

  • Loss of Carbon Dioxide ([M-44]+•): A significant fragmentation pathway for benzoxazolone derivatives involves the expulsion of a neutral CO2 molecule.[8] This would produce a radical cation at m/z 183/185.

  • Loss of a Bromine Radical ([M-79/81]+): Halogenated aromatic compounds frequently undergo cleavage of the carbon-halogen bond, resulting in the loss of the halogen radical.[7] This would lead to a fragment ion at m/z 148.

The proposed primary fragmentation cascade is visualized in the following diagram:

G cluster_frags Primary Fragments M Molecular Ion (M+•) m/z 227/229 M_minus_CH3 [M - CH3]+ m/z 212/214 M->M_minus_CH3 - •CH3 M_minus_CO2 [M - CO2]+• m/z 183/185 M->M_minus_CO2 - CO2 M_minus_Br [M - Br]+ m/z 148 M->M_minus_Br - •Br

Caption: Predicted primary fragmentation of this compound.

Secondary Fragmentation

The primary fragments can undergo further decomposition, leading to the other peaks observed in the spectrum. For instance, the [M - Br]+ fragment at m/z 148 could subsequently lose a molecule of carbon monoxide to yield a fragment at m/z 120.

Tabulated Summary of Predicted Fragments

m/z (relative to 79Br) Proposed Structure/Formula Neutral Loss Notes
227/229[C8H6BrNO2]+•-Molecular ion; characteristic 1:1 bromine isotope pattern.[7]
212/214[C7H3BrNO2]+•CH3 (15 Da)Loss of the N-methyl group.
183/185[C7H6BrN]+•CO2 (44 Da)Loss of carbon dioxide from the oxazolone ring.[8]
148[C8H6NO2]+•Br (79 Da)Loss of the bromine radical.[7]
120[C7H6NO]+•Br, CO (107 Da)Sequential loss of bromine and carbon monoxide.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often involves complementary techniques.

Technique Information Provided Advantages for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides empirical formula with high-resolution MS; isotopic pattern confirms bromine presence.[3]Does not provide direct information on atom connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atoms (1H, 13C).[9][10]Unambiguously determines the substitution pattern on the aromatic ring and the position of the methyl group.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present.[9][10]Confirms the presence of the carbonyl (C=O) group in the oxazolone ring and the aromatic C-H bonds.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule.[10]Can confirm the presence of the conjugated aromatic system.Provides non-specific structural information.

Conclusion

The interpretation of the mass spectrum of this compound is a logical process guided by established principles of chemical ionization and fragmentation. The presence of the bromine atom provides a distinct isotopic signature for the molecular ion and any bromine-containing fragments. Key fragmentation pathways include the loss of the N-methyl group, the expulsion of carbon dioxide from the heterocyclic ring, and the cleavage of the carbon-bromine bond. By systematically analyzing these fragmentation patterns and complementing the data with other spectroscopic techniques such as NMR and IR, researchers can achieve a high degree of confidence in the structural assignment of this and related benzoxazolone derivatives.

References

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  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

  • YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides essential, immediate safety and logistical information for the operational and disposal plans for 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS No. 70672-82-1). By providing in-depth, scientifically grounded procedures, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that goes beyond the product itself.

I. Waste Characterization and Hazard Profile

Before any disposal actions are taken, it is crucial to characterize the waste stream containing this compound. This compound is an organic solid containing bromine, a halogen.

Key Properties for Disposal Consideration:

PropertyValueSource
CAS Number70672-82-1[1][2][3]
Molecular FormulaC₈H₆BrNO₂[1][2]
Molecular Weight228.04 g/mol [1][2]
Physical StateSolid[4]

Hazard Identification:

Based on available supplier information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2][5][6]

  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5][6]

The presence of a halogenated aromatic ring structure also places it in a category of compounds that can have long-term environmental effects if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[7]

II. On-Site Handling and Temporary Storage

Proper handling and temporary storage are critical to ensure safety and compliance prior to final disposal. All personnel handling this waste must be trained on its hazards and the appropriate emergency procedures.[8]

Step-by-Step Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling waste containing this compound. This includes:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.

    • A lab coat.

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [9] This is due to different disposal requirements and costs.

    • Collect waste this compound, including contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated, properly labeled hazardous waste container.

  • Containerization:

    • Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tightly sealing lid to prevent leaks or spills.[9][10]

    • The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Temporary Storage Location:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated, away from heat sources or direct sunlight, and separate from incompatible materials.[10][11]

    • Ensure secondary containment is in place to capture any potential leaks.[10]

III. Disposal Procedures

The recommended disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste disposal facility.[7] Landfill disposal is generally not an acceptable option for these types of compounds due to their potential to persist in the environment.

Disposal Workflow:

A Waste Generation (this compound) B Characterize Waste (Halogenated Organic Solid) A->B C Segregate Waste (Dedicated Halogenated Waste Stream) B->C D Containerize and Label (Secure, Labeled Container) C->D E Temporary On-Site Storage (Designated Accumulation Area) D->E F Arrange for Pickup (Licensed Hazardous Waste Contractor) E->F G Transportation (Manifested Transport) F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Engage a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal contractors. These vendors are equipped to handle and transport hazardous chemicals in compliance with Department of Transportation (DOT) and EPA regulations.

  • Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from "cradle to grave."[9] Your EHS office or the disposal vendor will provide this form. Ensure it is filled out accurately with the correct waste codes. Based on its characteristics as a halogenated organic compound, it may fall under a generic waste code; consult your EHS professional for the appropriate designation.

  • Scheduled Pickup: Coordinate with the disposal vendor for a scheduled pickup of the waste from your facility's accumulation area.

  • Final Treatment: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration with appropriate scrubbers to neutralize acidic gases (such as hydrogen bromide) that are produced.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Decision Tree:

Spill Spill Occurs SmallSpill Is the spill small and manageable? Spill->SmallSpill Trained Are you trained and equipped to handle it? SmallSpill->Trained Yes Evacuate Evacuate the area SmallSpill->Evacuate No CleanUp Clean up spill using appropriate kit Trained->CleanUp Yes Trained->Evacuate No Notify Notify EHS and await response Evacuate->Notify

Caption: Decision tree for spill response.

Small Spill Cleanup Procedure:

For a small, contained spill that you are trained to handle:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear a minimum of double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Cover the spill with an absorbent material from a chemical spill kit.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

For large spills or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response team.

V. Regulatory Compliance

All handling and disposal activities must comply with local, state, and federal regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including the Hazard Communication Standard and regulations for hazardous waste operations.[13][14]

It is your responsibility to be aware of and adhere to the specific requirements of your institution and jurisdiction. Always consult with your EHS department for guidance.

By adhering to these scientifically sound and regulation-aligned procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Boron Molecular. This compound. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • University of Wyoming. 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene D5. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.